Bis(trimethylsilyl)sulfur diimide

Description

Historical Development and Significance of Sulfur Diimides in Coordination and Organometallic Chemistry

The systematic study of coordination chemistry began in the late 18th and 19th centuries, with the investigation of compounds like Prussian blue and cobalt-ammonia complexes. mdpi.combritannica.com The development of this field was driven by the need to understand the nature of bonding between metal ions and surrounding molecules or ions, known as ligands. britannica.com

Sulfur-nitrogen compounds, particularly sulfur imides, emerged as an intriguing class of ligands. The parent sulfur diimide, S(NH)₂, remains a compound of theoretical interest, but its organic derivatives, with the general formula S(NR)₂, are stable and have proven to be valuable reagents. wikipedia.org The discovery and characterization of sulfur imides were gradual, with some members of the series being identified over a span of more than sixty years, often from the same fundamental reaction but yielding different products in low quantities. mcmaster.ca

Sulfur diimides are structurally related to sulfur dioxide (SO₂) and possess a planar C–N=S=N–C core. wikipedia.org Their electrophilic nature allows them to react with various nucleophiles, including organometallic reagents. wikipedia.org This reactivity has made them significant in coordination and organometallic chemistry, where they can act as ligands, binding to metal centers and enabling the synthesis of novel metal complexes with unique structures and properties. isca.metubitak.gov.trorientjchem.org The ability of the sulfur diimide moiety to stabilize different oxidation states of metals and to participate in redox reactions has further cemented its importance in this field.

Bis(trimethylsilyl)sulfur Diimide as a Pivotal Reagent in Inorganic and Organometallic Synthesis

This compound stands out as a particularly useful and pivotal reagent due to the reactivity of the N-Si bonds. It serves as a key precursor for the transfer of the NSN fragment in cyclocondensation reactions, which is a powerful method for synthesizing heterocyclic chalcogen-nitrogen species. Its stability and synthetic versatility are often highlighted in contrast to its selenium analogues, which tend to be thermally unstable.

The primary laboratory synthesis for this compound involves the reaction of thionyl chloride (SOCl₂) with sodium bis(trimethylsilyl)amide (NaN(SiMe₃)₂). wikipedia.org This reaction efficiently produces the desired sulfur diimide along with sodium chloride and bis(trimethylsilyl)ether as byproducts. wikipedia.org

Table 1: Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | Bis(trimethylsilyl)-λ4-sulfanediimine |

| Chemical Formula | C₆H₁₈N₂SSi₂ |

| Molar Mass | 206.45 g·mol⁻¹ wikipedia.org |

| Appearance | Colorless liquid wikipedia.org |

| Density | 0.877 g/cm³ wikipedia.org |

| Boiling Point | 59–61 °C wikipedia.org |

In synthetic applications, it is a crucial reagent for creating sulfur nitride compounds. wikipedia.org For instance, it is used as a precursor in the synthesis of wikipedia.orgcymitquimica.comwikipedia.orgThiadiazolo[3,4-c] wikipedia.orgcymitquimica.comwikipedia.orgthiadiazolidyl, a long-lived radical anion. wikipedia.org Its utility extends to the formation of various nitrogen-containing compounds where it acts as a nitrogen source. cymitquimica.com The reactions often involve the cleavage of the silicon-nitrogen bond, allowing the "S(N)₂" core to be incorporated into new molecular frameworks.

Table 2: Selected Reactions of this compound

| Reactant(s) | Product Type | Significance |

|---|---|---|

| Thionyl chloride, Sodium bis(trimethylsilyl)amide | This compound | Primary synthesis route. wikipedia.org |

| Metal Oxides/Chlorides | Metal Sulfides | Acts as a sulfur transfer reagent, analogous to bis(trimethylsilyl)sulfide. wikipedia.org |

| Dienes | Diels-Alder Adducts | Undergoes cycloaddition reactions. wikipedia.org |

| Organolithium Reagents | Nitrogen Anions | The sulfur center is attacked by the nucleophilic reagent. wikipedia.org |

Scope of Academic Research on this compound

Academic research involving this compound is diverse, touching upon fundamental inorganic synthesis, materials science, and organometallic chemistry. cymitquimica.com A significant area of investigation is its use as a building block for complex heterocyclic systems containing sulfur and nitrogen. These compounds are of interest for their unique electronic properties and potential applications in materials science, such as semiconductors.

Researchers have explored its reactions extensively, including oxidation to form sulfur nitrides and reduction to yield other sulfur-containing compounds. Its role in the synthesis of transition metal complexes is another active area of study, where the sulfur diimide unit can act as a ligand, influencing the geometry and reactivity of the metal center. isca.meresearchgate.net The compound is also studied as a model reagent to understand reaction mechanisms in sulfur-nitrogen chemistry, particularly cycloaddition and substitution reactions. wikipedia.orgrsc.org Furthermore, its utility is often compared with other silylating agents, such as N,O-bis(trimethylsilyl)acetamide (BSA), in various synthetic contexts, highlighting its specific reactivity profile. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

trimethyl-[(trimethylsilylimino-λ4-sulfanylidene)amino]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18N2SSi2/c1-10(2,3)7-9-8-11(4,5)6/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPAGRRHKURYWAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

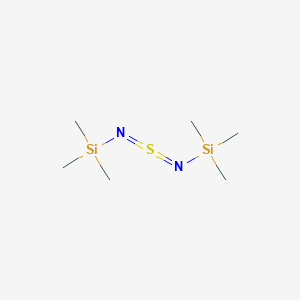

C[Si](C)(C)N=S=N[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18N2SSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00319982 | |

| Record name | Bis(trimethylsilyl)sulfur diimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00319982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18156-25-7 | |

| Record name | NSC353177 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=353177 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bis(trimethylsilyl)sulfur diimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00319982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(trimethylsilyl)sulfur diimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Bis Trimethylsilyl Sulfur Diimide

Established Synthetic Pathways

The most widely recognized and utilized method for the preparation of bis(trimethylsilyl)sulfur diimide involves the reaction of thionyl chloride with a silylating agent.

Reaction of Thionyl Chloride with Sodium Bis(trimethylsilyl)amide

The primary and most extensively documented method for the synthesis of this compound is the reaction between thionyl chloride (SOCl₂) and sodium bis(trimethylsilyl)amide (NaN(Si(CH₃)₃)₂). wikipedia.org This reaction is a salt metathesis reaction where the sodium amide acts as a nucleophile and a silylating agent.

The balanced chemical equation for this reaction is as follows:

SOCl₂ + 2 NaN(Si(CH₃)₃)₂ → S(NSi(CH₃)₃)₂ + 2 NaCl + (CH₃)₃SiOSi(CH₃)₃

In this process, two equivalents of sodium bis(trimethylsilyl)amide react with one equivalent of thionyl chloride. The desired product, this compound, is formed along with sodium chloride (NaCl) and hexamethyldisiloxane (B120664) ((CH₃)₃SiOSi(CH₃)₃) as byproducts. The formation of the volatile byproduct hexamethyldisiloxane and the insoluble salt sodium chloride facilitates the purification of the target compound.

Detailed Research Findings:

The reaction is typically carried out in an inert solvent, such as diethyl ether or tetrahydrofuran, under anhydrous conditions to prevent the hydrolysis of the reactants and products. Sodium bis(trimethylsilyl)amide is a strong, non-nucleophilic base that is commercially available or can be prepared from the reaction of sodium amide with hexamethyldisilazane (B44280). The careful control of reaction temperature is crucial for optimizing the yield and minimizing side reactions.

Evaluation of Alternative and Modified Synthetic Routes

While the reaction of thionyl chloride with sodium bis(trimethylsilyl)amide remains the standard method, the exploration of alternative synthetic strategies is a continuous effort in chemical research, often aimed at improving yield, reducing byproducts, or utilizing different starting materials.

General synthetic methods for sulfur diimides that could theoretically be adapted for the synthesis of this compound include:

Reaction of Sulfur Dichloride (SCl₂) or Disulfur Dichloride (S₂Cl₂) with Silylated Amines: The reaction of sulfur chlorides with amines is a known route to sulfur diimides. A potential alternative could involve the reaction of sulfur dichloride with lithium or sodium bis(trimethylsilyl)amide. However, detailed procedures and yields for this specific transformation are not well-documented in the reviewed literature. A study on the reactions of various aminosilanes and disilazanes with sulfur chlorides, including thionyl chloride, has been reported, suggesting the feasibility of such pathways. rsc.org

Transamidation Reactions: In principle, a pre-formed sulfur diimide with less stable N-substituents could undergo a transamidation reaction with a silylamine like hexamethyldisilazane ((CH₃)₃Si)₂NH. This would involve the exchange of the N-substituents on the sulfur diimide core. The viability of this approach would depend on the relative reactivity and stability of the involved sulfur diimides.

Reaction of Silylated Amines with Sulfur Oxides: Another conceivable route could be the reaction of silylated amines with sulfur oxides, such as sulfur dioxide (SO₂). This approach is less common for the synthesis of sulfur diimides and would likely require specific catalytic conditions to proceed efficiently.

Despite these theoretical possibilities, the current body of scientific literature does not provide well-established and detailed alternative or modified synthetic routes for the preparation of this compound with comparable efficiency and practicality to the thionyl chloride method. Further research would be necessary to develop these potential pathways into viable synthetic protocols.

Advanced Structural and Conformational Investigations of Bis Trimethylsilyl Sulfur Diimide

Molecular Conformation and Isomerism

The structural elucidation of bis(trimethylsilyl)sulfur diimide, S(NSiMe₃)₂, reveals a fascinating array of conformational possibilities and dynamic behaviors. As a member of the sulfur diimide family, its molecular geometry is characterized by a planar C–N=S=N–C core with bent C–N=S and N=S=N arrangements. wikipedia.org This inherent structure gives rise to various isomeric forms and fluxional processes in solution.

E/Z, Z/E, E/E, and Z/Z Isomeric Configurations in Sulfur Diimides

Sulfur diimides, with the general formula S(NR)₂, can exist as several geometric isomers due to the arrangement of the 'R' groups relative to the sulfur-nitrogen double bonds. wikipedia.org These isomers are designated using the E/Z notation, leading to four possible configurations: E/Z, Z/E, E/E, and Z/Z.

Theoretical studies on parent sulfur diimides (S(NH)₂) and dimethyl sulfur diimides (DMSD) using ab initio and Density Functional Theory (DFT) methods have shown that the ZZ conformer is generally the most stable, although the energy difference with the EZ conformer can be very small. researchgate.netresearchgate.net The EE conformer is often predicted to be the least stable. researchgate.net The interconversion between these conformers is thought to occur through a pseudo-rotation mechanism. researchgate.netresearchgate.net The specific nature of the substituent 'R' group plays a crucial role in determining the relative stabilities of these conformers. researchgate.net

Fluxional Behavior and Dynamic Processes in Solution

In solution, this compound exhibits fluxional behavior, meaning its constituent atoms undergo rapid intramolecular rearrangements. This dynamic process involves the interconversion between the different isomeric forms (E/Z, Z/E, E/E, and Z/Z). This behavior can be studied using techniques like dynamic NMR spectroscopy, which allows for the characterization of the rates and energetics of these conformational changes. The facile nature of these isomerizations is a key feature of the chemistry of sulfur diimides.

Solid-State Structure Determination

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method has been employed to study the solid-state structures of various sulfur diimide derivatives and related compounds. For instance, the solid-state structure of di-t-butylsulfurdiimide has been determined, providing valuable insights into the bonding and geometry of this class of compounds. wikipedia.org Similarly, X-ray diffraction studies on transition metal complexes of diimidosulfinates, which can be synthesized from this compound, have provided detailed structural information. materials-science.info These studies confirm the fundamental structural features of the sulfur diimide core and how it interacts with other chemical moieties.

Theoretical and Computational Analyses of Structure and Bonding

Ab Initio Investigations of Electronic Structure and Conformational Stability

Ab initio computational methods, which are based on first principles of quantum mechanics, have been instrumental in understanding the electronic structure and conformational preferences of sulfur diimides. acs.org These high-level calculations provide accurate descriptions of molecular properties and can be used to predict the relative stabilities of different isomers and the energy barriers for their interconversion. numberanalytics.com

| Computational Method | Key Findings for Sulfur Diimides | Reference |

| Ab initio / DFT (B3LYP) | Predicts the ZZ conformer to be the most stable for parent and dimethyl sulfur diimides, with the EZ conformer being very close in energy. A pseudo-rotation mechanism is proposed for interconversion. | researchgate.netresearchgate.net |

| Ab initio | Used to study conformational processes and the stability of various conformers. | acs.org |

Experimental Charge Density Investigations

Experimental charge density analysis offers a powerful lens through which the intricate details of chemical bonding and electronic properties of molecules can be elucidated. In the case of silyl-substituted sulfur diimides, such as this compound, these investigations provide profound insights into the nature of the sulfur-nitrogen bonds and the influence of the silyl (B83357) groups on the electronic structure.

A pivotal study in this area involves the experimental charge density analysis of a closely related hypersilyl sulfur diimide, S(NSi(SiMe₃)₃)₂, which serves as a valuable model for understanding this compound. researchgate.net This research contrasts the silylated compound with its di-tert-butyl sulfur diimide analogue, revealing key differences imparted by the silicon substituents. researchgate.net

The primary finding from these investigations is the significant increase in negative charge on the nitrogen atoms upon silylation. researchgate.net This observation is a direct consequence of the electropositive nature of silicon compared to carbon. The increased electron density on the nitrogen atoms suggests that silylated sulfur diimides are better electron donors, a property that has significant implications for their coordination chemistry. researchgate.net

Furthermore, the experimental charge density data allows for a detailed topological analysis of the electron density distribution, according to the Quantum Theory of Atoms in Molecules (QTAIM). This analysis characterizes the bond critical points (BCPs) for the S-N and N-Si bonds, providing quantitative measures of bond strength and polarity. While silylation appears to have a limited impact on the fundamental nature of the sulfur-nitrogen bonding, the increased polarity of the N-Si bonds compared to N-C bonds is a key feature. researchgate.net

The table below would typically present key topological properties at the bond critical points (BCPs) for this compound, derived from experimental charge density data. This data would include the electron density (ρ(r)), the Laplacian of the electron density (∇²ρ(r)), and the bond ellipticity (ε). However, specific numerical values from the primary literature are not available at this time.

| Bond | ρ(r) (eÅ⁻³) | ∇²ρ(r) (eÅ⁻⁵) | Ellipticity (ε) |

| S=N | Data not available | Data not available | Data not available |

| N-Si | Data not available | Data not available | Data not available |

This table is a template and will be populated with specific data once it becomes available in the public domain.

Computational Models for Conformational Processes and Energy Barriers

Computational chemistry provides indispensable tools for exploring the dynamic conformational landscape of molecules like this compound. In solution, sulfur diimides are known to be fluxional, undergoing rapid isomerization between different conformations, most notably the E/Z and E/E forms (E for entgegen and Z for zusammen, referring to the orientation of the substituents relative to the S=N bond). researchgate.net

Computational models, particularly those based on Density Functional Theory (DFT), are employed to calculate the potential energy surfaces for these conformational changes and to determine the energy barriers associated with them. For silyl-substituted sulfur diimides, a key conformational process is the rotation around the S-N bonds, which enables the interconversion between the ground state E/Z conformation, often observed in the solid state, and the higher energy E/E conformation. researchgate.net

Recent computational studies have revealed that the free energy gaps between the initial (E/Z) and transition states for the rotation in silyl-substituted sulfur diimides are significantly lower than those in their carbon-based analogues like di-tert-butyl sulfur diimide. researchgate.net This reduced energy barrier is attributed to the longer and more polar nature of the N-Si bonds compared to N-C bonds. researchgate.net The longer N-Si bond likely reduces steric hindrance in the transition state, facilitating the rotational process.

The calculated free energy barriers provide a quantitative measure of the conformational flexibility of these molecules. The lower barriers in silylated sulfur diimides are consistent with their observed fluxional behavior in solution at room temperature. researchgate.net These computational insights are crucial for understanding the reactivity of this compound, as the accessibility of different conformations can influence its coordination behavior with metal centers. For instance, the ability to adopt an E/E conformation is often a prerequisite for acting as a chelating ligand. researchgate.net

The following table would typically summarize the calculated free energy barriers (ΔG‡) for the conformational interconversion of this compound. The data would be derived from DFT calculations and would showcase the energy required for processes such as E/Z to E/E isomerization. The specific computational method and basis set would also be indicated. As with the previous section, the specific numerical data is not currently available.

| Conformational Process | Computational Method | Basis Set | Calculated ΔG‡ (kJ/mol) |

| E/Z → E/E Isomerization | Data not available | Data not available | Data not available |

This table is a template and will be populated with specific data once it becomes available in the public domain.

Reactivity and Mechanistic Pathways of Bis Trimethylsilyl Sulfur Diimide

Insertion Reactions

Insertion reactions represent a significant facet of the reactivity of bis(trimethylsilyl)sulfur diimide. The N=S=N moiety can insert into metal-carbon and other covalent bonds, leading to the formation of novel acyclic and cyclic structures.

This compound readily undergoes insertion reactions with a variety of organometallic complexes, particularly those of Group 4 (Titanium, Zirconium, Hafnium) and Group 12 (Zinc) metals. These reactions typically involve the insertion of the sulfur diimide into a metal-carbon bond, resulting in the formation of metal diimidosulfinates. rsc.org

In its reaction with homoleptic Group 12 metal alkyls, such as dimethylzinc (B1204448) (ZnMe₂), this compound inserts into a zinc-carbon bond. This reaction yields a dimeric S-methyl diimidosulfinate complex, [MeZnN(SiMe₃)S(Me)NSiMe₃]₂, which features an eight-membered N₄S₂Zn₂ ring as its central structural motif. rsc.orgchemrxiv.org An unexpected product, {Me₃SiNS[N(SiMe₃)SNSiMe₃]N(SiMe₃)Zn}₂, is formed in the reaction with Cp₂Zn (Cp = pentamethylcyclopentadienyl). chemrxiv.org

With heteroleptic Group 4 metal complexes of the type CpMMe₃ (where M = Ti, Zr, Hf), insertion reactions are also observed. The reaction of this compound with these complexes leads to the formation of Cp(Me)₂M[Me₃SiNS(Me)NSiMe₃]. rsc.orgchemrxiv.org The corresponding chloro-substituted complexes, Cp*(Cl)₂M[(Me₃SiNS(Me)NSiMe₃], can be synthesized through salt elimination reactions. chemrxiv.org

| Reactant | Product | Metal Group | Reference |

| Dimethylzinc (ZnMe₂) | [MeZnN(SiMe₃)S(Me)NSiMe₃]₂ | 12 | rsc.orgchemrxiv.org |

| Cp₂Zn | {Me₃SiNS[N(SiMe₃)SNSiMe₃]N(SiMe₃)Zn}₂ | 12 | chemrxiv.org |

| CpTiMe₃ | Cp(Me)₂Ti[Me₃SiNS(Me)NSiMe₃] | 4 | rsc.orgchemrxiv.org |

| CpZrMe₃ | Cp(Me)₂Zr[Me₃SiNS(Me)NSiMe₃] | 4 | rsc.orgchemrxiv.org |

| CpHfMe₃ | Cp*(Me)₂Hf[Me₃SiNS(Me)NSiMe₃] | 4 | rsc.orgchemrxiv.org |

While the insertion of this compound into various bonds is well-documented, specific examples of its insertion into phosphorus-phosphorus bonds within polyphosphido ligands are not extensively reported in the available scientific literature. Further research is required to explore this potential reaction pathway.

Lewis Acid-Base Interactions and Adduct Formation

The nitrogen atoms in this compound possess lone pairs of electrons, allowing the molecule to act as a Lewis base and form adducts with various Lewis acids.

This compound has been shown to form Lewis acid-base adducts with strong Lewis acids from the main group and transition metals, including titanium tetrachloride (TiCl₄), tin tetrachloride (SnCl₄), and gallium trichloride (B1173362) (GaCl₃). rsc.org

The interaction with gallium trichloride has been studied in some detail. A 1:1 monoadduct of GaCl₃ with this compound has been synthesized and characterized. Attempts to synthesize a diadduct (1:2) led to the formation of a GaCl₃ diadduct of a six-membered heterocycle, 3,3,5,5-tetramethyl-4,3,5,1,2,6-oxadisilathiadiazine, which is proposed to form via a methyl/chlorine exchange with GaCl₃ acting as a transfer agent.

| Lewis Acid | Adduct Formation | Reference |

| Titanium tetrachloride (TiCl₄) | Forms Lewis adducts | rsc.org |

| Tin tetrachloride (SnCl₄) | Forms Lewis adducts | rsc.org |

| Gallium trichloride (GaCl₃) | Forms a 1:1 monoadduct | rsc.org |

Cycloaddition Reactions

The unsaturated N=S=N system in this compound suggests the potential for participation in cycloaddition reactions, which are powerful methods for the construction of cyclic compounds.

The existing body of scientific literature does not provide specific examples of formal [2+2] cycloaddition reactions involving this compound for the synthesis of complexes. While cycloaddition reactions are a known strategy for the synthesis of four-membered rings, the specific application of this pathway with this compound remains an area for future investigation.

Reactions with Chalcogen and Pnictogen Precursors

Reactivity with Tellurium Halides

This compound, S(NSiMe₃)₂, serves as a versatile reagent in sulfur-nitrogen chemistry, particularly in reactions with tellurium halides. acs.org Its reaction with tellurium(IV) chloride (TeCl₄) leads to the formation of (ClTeNSN)₃N, which was the first tellurium nitride stable at room temperature to be synthesized. acs.org This reaction highlights the utility of this compound as a precursor for novel inorganic heterocycles. acs.org

A similar synthetic approach using tellurium(IV) fluoride (B91410) (TeF₄) yields the analogous compound, (FTeNSN)₃N. acs.org The synthesis of these tellurium nitride compounds demonstrates the capability of this compound to act as a nitrogen-transfer agent, facilitating the construction of complex inorganic cage structures. acs.org

The general reactivity pattern involves the cleavage of the N-Si bonds in this compound and the formation of new Te-N bonds. The trimethylsilyl (B98337) group acts as a good leaving group, typically forming volatile trimethylsilyl halides.

Detailed findings from the reaction with tellurium(IV) fluoride are presented below:

| Reactant 1 | Reactant 2 | Product | Reference |

| S(NSiMe₃)₂ | TeF₄ | (FTeNSN)₃N | acs.org |

| S(NSiMe₃)₂ | TeCl₄ | (ClTeNSN)₃N | acs.org |

Transformations Leading to Sulfur-Nitrogen Heterocycles

This compound is a key building block in the synthesis of various sulfur-nitrogen heterocycles. researchgate.net These compounds are of significant interest due to their unique electronic properties and potential applications in materials science, particularly as organic conductors. researchgate.net The reactivity of this compound allows for its use with a range of reagents to form diverse heterocyclic systems. researchgate.net

One of the primary uses of this compound in this context is as a nitrogen source in reactions with sulfur chlorides. researchgate.net These reactions provide a pathway to a variety of sulfur-nitrogen rings, overcoming some of the challenges associated with traditional synthetic methods which can involve multiple steps and expensive starting materials. researchgate.net

The versatility of this compound extends to its reactions with various organic substrates, leading to the formation of fused heterocyclic systems. researchgate.net For instance, it can be employed in the synthesis of thiadiazoles and other related structures. researchgate.net The specific heterocycle formed often depends on the reaction conditions and the nature of the other reactants. researchgate.net

Derivatization and Ligand Functionalization Studies

Formation of Novel Multidentate Ligand Systems via Reaction with Metalated Amines

Recent research has demonstrated that this compound can be reacted with metalated amines to create novel multidentate ligand systems. nih.gov These ligands are of interest due to their enhanced complexation properties, which are influenced by the ligand design, denticity, and the size of the cation. nih.gov

The reaction involves the substitution of the trimethylsilyl groups with amine functionalities, which can possess additional donor atoms, thereby increasing the denticity of the resulting ligand. nih.gov This approach provides a versatile route to a variety of sulfur-nitrogen ligands with potential applications in coordination chemistry and catalysis. nih.gov

An example of this methodology is the reaction of this compound with a metalated amine to yield a ligand system with side-arm donation, as detailed in the following table. nih.gov

| Reactant 1 | Reactant 2 | Product Type | Key Feature | Reference |

| This compound | Metalated Amines | Multidentate Ligand Systems | Side-arm donation | nih.gov |

This synthetic strategy opens up possibilities for designing and synthesizing a wide range of functionalized ligands with tailored coordination properties for specific metal ions. nih.gov

Coordination Chemistry of Bis Trimethylsilyl Sulfur Diimide and Its Derivatives

Bis(trimethylsilyl)sulfur Diimide as a Source for Unique Ligand Scaffolds

This compound is a versatile building block for creating novel multidentate ligand systems. nih.gov By reacting with metalated amines, it forms ligands with side-arm donors, enhancing their complexation capabilities. nih.gov The trimethylsilyl (B98337) groups in this compound make it soluble in organic solvents and facilitate a range of chemical transformations, allowing it to act as a nitrogen source in the formation of various nitrogen-containing compounds. cymitquimica.com

The reactivity of the N=S=N core in sulfur diimides allows for diverse coordination behaviors. These compounds are electrophilic, with organolithium reagents attacking the sulfur atom. wikipedia.org This reactivity is harnessed to synthesize a variety of ligand frameworks. For instance, the reaction of this compound with organolithium compounds can lead to the formation of new ligand anions, which can then be coordinated to metal centers.

Synthesis and Characterization of Metal-Sulfur Diimide Complexes

The synthesis of metal complexes incorporating sulfur diimide ligands can be achieved through several methods, including insertion reactions and salt elimination. acs.org The resulting complexes are typically characterized using a suite of spectroscopic and diffraction techniques, such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray diffraction, to elucidate their bonding and structural features. acs.orgwisdomlib.org

Lanthanide Complexes Incorporating Redox-Active Sulfur Diimide Ligands

The first lanthanide complexes featuring a redox-active sulfur diimide ligand were synthesized by reacting [LnCp₂(THF)₂] (where Ln = Sm, Eu, Yb and Cp = η⁵-C₅Me₅) with this compound. nsu.runsc.ru These complexes, with the general formula [LnCp*₂(Me₃SiN=)₂S], have been extensively characterized. nsu.runsc.ru Spectroscopic and magnetometric studies, supported by theoretical calculations, indicate that these paramagnetic complexes are best described as adducts of Ln³⁺ ions and the radical anion [(Me₃SiN=)₂S]⁻. nsu.runsc.ru This work represents the first isolation and structural characterization of acyclic [(RN=)₂S]⁻ radical anions. nsc.ru

Table 1: Selected Characterization Data for Lanthanide-Sulfur Diimide Complexes

| Compound | Magnetic Moment (μeff) [μB] | Key Spectroscopic Features |

|---|---|---|

| [SmCp₂(Me₃SiN=)₂S] | 1.6 (at 300 K) | EPR silent, UV/Vis/NIR bands |

| [EuCp₂(Me₃SiN=)₂S] | 3.4 (at 300 K) | EPR silent, UV/Vis/NIR bands |

| [YbCp*₂(Me₃SiN=)₂S] | 4.5 (at 300 K) | Isotropic EPR signal (g = 2.004), UV/Vis/NIR bands |

Data sourced from studies on lanthanide complexes with redox-active sulfur diimide ligands. nsu.runsc.ru

Group 4 Transition Metal Complexes (e.g., Zirconium and Titanium)

This compound reacts with Group 4 metal precursors to form a variety of complexes. For example, insertion reactions with CpMMe₃ (M = Ti, Zr) yield complexes of the type Cp(Me)₂M[Me₃SiNS(Me)NSiMe₃]. acs.org Alternatively, salt elimination reactions using Li[S(Me)N(SiMe₃)₂] with Cp*MCl₃ produce the corresponding chloro-substituted derivatives. acs.org These complexes serve as important precursors for further reactivity studies.

The reaction of titanocene (B72419) and zirconocene (B1252598) alkyne complexes with this compound has been shown to produce mononuclear unsaturated metallocene compounds containing an N–S–N scaffold. chemistryviews.org These reactions highlight the ability of the sulfur diimide to engage in cycloaddition-type reactions with reactive metal-alkyne species.

Formation of Metallacyclic Structures (e.g., Four-membered Thia-metallacycles)

A significant application of this compound in coordination chemistry is the formation of metallacyclic structures. chemistryviews.org The reaction of Group 4 metallocene bis(trimethylsilyl)acetylene (B126346) complexes with this compound leads to the formation of four-membered metallacycles containing a metal, nitrogen, and sulfur atom. chemistryviews.org These strained rings are of interest due to their high reactivity and potential as intermediates in catalytic cycles. chemistryviews.org

X-ray crystallographic analysis of a titanocene derivative revealed that the four-membered thia-metallacycle is not planar but adopts a butterfly-like motif. chemistryviews.org This distortion is attributed to a pseudo-Jahn–Teller effect. chemistryviews.org

Table 2: Structural Parameters of a Four-membered Thia-titanacycle

| Parameter | Value |

|---|---|

| Ti-N bond length | ~2.0 Å |

| Ti-S bond length | ~2.4 Å |

| N-S bond length | ~1.6 Å |

| N-Ti-S angle | ~70° |

| Fold angle of the butterfly motif | ~30° |

Representative data based on experimental and theoretical studies of Group 4 metallacycles. chemistryviews.org

Assembly of SNx Units in Coordination Spheres

The coordination chemistry of sulfur-nitrogen (SNx) fragments is a rich field, and this compound provides a convenient entry point for assembling such units around a metal center. The N=S=N backbone can be elaborated and transformed within the coordination sphere of a metal. This can lead to the formation of more complex sulfur-nitrogen ligands or even clusters. The reactivity of the coordinated sulfur diimide can be influenced by the nature of the metal and the other ligands present, allowing for a degree of control over the resulting SNx structures.

Influence of Ligand Design and Denticity on Complexation Properties

The design of the ligand framework, including its denticity (the number of donor atoms that bind to the metal), has a profound impact on the properties and reactivity of the resulting metal complexes. rsc.org By modifying the substituents on the sulfur diimide or by incorporating additional donor groups, the electronic and steric properties of the ligand can be tuned. nih.gov

For instance, the reaction of this compound with various metalated amines allows for the synthesis of multidentate ligands with enhanced complexation properties. nih.gov The denticity of these ligands and the size of the metal cation are key factors that determine the structure and stability of the resulting complexes. nih.gov The introduction of soft donor atoms like sulfur into a ligand backbone can be advantageous for tuning the Lewis acidity of the metal center due to the weaker metal-donor interaction compared to hard donors like nitrogen. mdpi.com This modulation of the metal's electronic properties can, in turn, influence the catalytic activity of the complex. mdpi.com

Electronic Structure and Bonding in Coordination Compounds of this compound and its Derivatives

The electronic structure and nature of the bonding within coordination compounds derived from this compound, S(NSiMe₃)₂, are of significant interest for understanding the reactivity and properties of these complexes. The coordination of the sulfur diimide ligand to a metal center induces changes in its geometry and electronic distribution, which can be probed by a combination of experimental techniques, primarily single-crystal X-ray diffraction, and computational studies.

The reaction of this compound with organometallic precursors can lead to the formation of various coordination compounds, where the sulfur diimide moiety can act as a versatile ligand. A notable example is the reaction with dimethylzinc (B1204448) (Me₂Zn), which results in the formation of a dimeric S-methyl diimidosulfinate complex, [MeZnN(SiMe₃)S(Me)NSiMe₃]₂. This complex provides a clear example of how the this compound ligand is incorporated into a coordination sphere and allows for a detailed analysis of the resulting bonding arrangement.

In the solid state, the structure of [MeZnN(SiMe₃)S(Me)NSiMe₃]₂ reveals a dimeric arrangement where two zinc centers are bridged by two diimidosulfinate ligands. Each zinc atom is coordinated to a methyl group and two nitrogen atoms from the diimidosulfinate ligands, resulting in a distorted tetrahedral coordination geometry around the zinc centers. The core of the dimer consists of a four-membered (ZnN)₂ ring.

The bonding within the diimidosulfinate ligand itself is also altered upon coordination. In the free this compound ligand, as determined by gas-phase electron diffraction, the S=N bond lengths are approximately 1.536 Å. Upon reaction and coordination to the zinc center in [MeZnN(SiMe₃)S(Me)NSiMe₃]₂, the corresponding S-N bond lengths within the ligand framework are modified, reflecting the change in the electronic environment of the sulfur and nitrogen atoms.

Detailed structural parameters for the complex [MeZnN(SiMe₃)S(Me)NSiMe₃]₂ have been determined by single-crystal X-ray diffraction. These parameters provide quantitative insight into the bonding within the coordination compound.

| Bond | Length (Å) |

|---|---|

| Zn-N1 | 2.045(4) |

| Zn-N2' | 2.053(4) |

| Zn-C1 | 1.968(7) |

| S-N1 | 1.644(4) |

| S-N2 | 1.638(4) |

| S-C2 | 1.821(6) |

| Si1-N1 | 1.750(4) |

| Si2-N2 | 1.753(4) |

| Angle | Degree (°) |

|---|---|

| N1-Zn-N2' | 96.5(1) |

| N1-Zn-C1 | 123.9(2) |

| N2'-Zn-C1 | 129.7(2) |

| Zn-N1-S | 114.7(2) |

| Zn-N1-Si1 | 125.8(2) |

| S-N1-Si1 | 118.8(2) |

| N1-S-N2 | 105.1(2) |

| N1-S-C2 | 104.2(2) |

| N2-S-C2 | 103.1(2) |

The Zn-N bond lengths of approximately 2.05 Å are typical for zinc-nitrogen coordinate bonds. The geometry around the nitrogen atoms is trigonal planar, as indicated by the sum of the angles around them, which approaches 360°. The S-N bond lengths in the complex are significantly longer than the S=N double bonds in the free ligand, indicating a reduction in the bond order upon coordination and formation of the diimidosulfinate anion. This is consistent with a delocalization of the negative charge over the N-S-N fragment.

Computational studies, such as Density Functional Theory (DFT), can further elucidate the electronic structure of these coordination compounds. These calculations can provide insights into the nature of the frontier molecular orbitals (HOMO and LUMO) and the distribution of electron density within the molecule. For instance, in related metal-bis(trimethylsilyl)amide complexes, the bonding is found to be predominantly ionic, though some degree of π-bonding character in the metal-nitrogen bond has been suggested, particularly for highly electrophilic metal centers. researchgate.net In the case of the zinc diimidosulfinate complex, the bonding between the zinc center and the nitrogen atoms of the ligand is expected to have significant ionic character, given the difference in electronegativity between zinc and nitrogen.

The electronic properties of these complexes can also be compared to those of coordination compounds with analogous ligands, such as bis(trimethylsilyl)phosphide complexes. nih.gov The differences in the electronic structure and bonding arise from the different donor atoms (N vs. P) and their respective hardness and steric requirements.

Advanced Spectroscopic Characterization Methodologies in Bis Trimethylsilyl Sulfur Diimide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of bis(trimethylsilyl)sulfur diimide and its analogues. The presence of multiple NMR-active nuclei (¹H, ¹³C, ¹⁵N, ²⁹Si, and in related compounds, ¹¹⁹Sn) allows for a comprehensive structural analysis in both solution and solid states.

In solution, this compound, S(NSiMe₃)₂, and related compounds are often fluxional, leading to averaged NMR signals at room temperature. researchgate.net Multinuclear NMR data is essential for confirming the structure and understanding the electronic environment of the nuclei.

¹H and ¹³C NMR: The proton NMR spectrum of S(NSiMe₃)₂ typically shows a sharp singlet for the trimethylsilyl (B98337) (SiMe₃) groups, indicating that the protons are chemically equivalent on the NMR timescale. researchgate.net Similarly, a single resonance is observed in the ¹³C NMR spectrum for the methyl carbons. researchgate.net

¹⁵N NMR: This technique is particularly sensitive to the electronic environment of the nitrogen atoms in the S=N bond. For S(NSiMe₃)₂, a single, sharp ¹⁵N resonance is readily recorded, which is consistent with a structure undergoing rapid isomerization in solution. researchgate.net In asymmetrically substituted sulfur diimides, such as N-tert-butyl-N′-trimethylsilyl sulfur diimide, the silyl (B83357) group shows a preference for the E position in solution. cnrs-imn.fr

²⁹Si NMR: Silicon-29 NMR provides direct information about the silicon environment. Symmetrically substituted sulfur bis(silylimides) like S(NSiMe₃)₂ show a single ²⁹Si resonance. researchgate.netresearchgate.net In cases of asymmetrically substituted compounds at low temperatures, distinct ²⁹Si signals can be observed for the different silyl groups, allowing for detailed structural assignment. researchgate.net

¹¹⁹Sn NMR: In analogous tin compounds like bis(trimethylstannyl)sulfur diimide, ¹¹⁹Sn NMR is a powerful tool. cnrs-imn.fr The chemical shift is indicative of the coordination number and geometry at the tin atom. tesisenred.netlibretexts.org For instance, stannyl (B1234572) groups have been found to prefer the Z position in solution. cnrs-imn.fr The large chemical shift range of ¹¹⁹Sn NMR makes it highly sensitive to structural changes. tesisenred.netslideshare.net

Table 1: Representative Multinuclear NMR Data for this compound and Related Compounds Data extracted from solution-state studies at ambient or low temperatures where specified.

| Compound | Nucleus | Chemical Shift (δ) [ppm] | Coupling Constants (J) [Hz] | Comments & Reference |

| S(NSiMe₃)₂ | ¹H | ~0.2 | - | Sharp singlet at room temperature. researchgate.netresearchgate.net |

| S(NSiMe₃)₂ | ¹³C | ~2.0 | - | Single resonance for Me₃Si groups. researchgate.netresearchgate.net |

| S(NSiMe₃)₂ | ¹⁵N | ~-65.0 | - | Relative to neat MeNO₂. researchgate.netresearchgate.net |

| S(NSiMe₃)₂ | ²⁹Si | ~-13.0 | - | Single resonance. researchgate.netresearchgate.net |

| N-SiMe₃, R'=Si₂Me₅ | ²⁹Si | +1.1 (SiMe₃) | ¹J(²⁹Si²⁹Si) = 96.4 | At +65 °C. researchgate.net |

| -7.4 (SiMe₂) | ||||

| -19.4 (SiMe₃) | ||||

| Bis(trimethylstannyl)sulfur diimide | ¹¹⁹Sn | +83.2 | - | Indicative of Z-preference in solution. cnrs-imn.fr |

Sulfur diimides are characterized by their fluxionality at room temperature, primarily due to a low energy barrier for E/Z isomerization around the S=N bonds. researchgate.netcnrs-imn.fr Variable Temperature (VT) NMR is indispensable for studying these dynamic processes.

For symmetrically substituted compounds like S(NSiMe₃)₂, the molecule undergoes rapid E/Z ⇌ Z/E isomerization even at temperatures as low as 173 K, resulting in averaged signals in the ¹H, ¹³C, ¹⁵N, and ²⁹Si NMR spectra. researchgate.netresearchgate.net However, for unsymmetrically substituted derivatives, such as those containing both a SiMe₃ group and a bulkier Si₂Me₅ group, this process can be slowed at low temperatures. researchgate.netresearchgate.net In these cases, VT-NMR allows for the "freezing out" of individual isomers on the NMR timescale, enabling the observation of distinct signals for the E/Z and Z/E configurations and the determination of the predominant isomer. researchgate.netrsc.org This demonstrates that while symmetrically substituted sulfur bis(silylimides) are highly fluxional, the dynamic behavior of unsymmetrical analogues can be resolved and studied using low-temperature NMR techniques. researchgate.net

Solid-state NMR (ssNMR), particularly using Cross-Polarization/Magic Angle Spinning (CP/MAS) techniques, provides crucial information about the structure of these compounds in the solid phase, which can differ significantly from their solution-state configurations. cnrs-imn.frnumberanalytics.com

²⁹Si CP/MAS NMR: This technique is used to probe the silicon environments in solid samples. For silylated compounds, the chemical shifts provide information on the substitution pattern and local geometry. uni-goettingen.deacs.org In the case of bis(triphenylsilyl)sulfur diimide, ²⁹Si CP/MAS NMR spectra revealed the presence of two distinct isomers in the bulk material, one corresponding to the Z/E configuration found by X-ray diffraction and a second, likely the E/E isomer. cnrs-imn.fr This highlights the power of ssNMR in identifying polymorphism and isomeric heterogeneity in the solid state that may not be apparent from single-crystal diffraction studies alone.

¹¹⁹Sn CP/MAS NMR: For tin analogues, ¹¹⁹Sn CP/MAS NMR is similarly informative. nih.gov Studies on bis(trimethylstannyl)sulfur diimide showed only one tin site in the solid state, suggesting the presence of a single isomer, most likely with the Z/Z configuration. cnrs-imn.fr In contrast, the solid-state ¹¹⁹Sn NMR spectrum of bis(triphenylstannyl)sulfur diimide was consistent with the sole existence of the Z/E isomer. cnrs-imn.fr These findings underscore that the preferred configuration in the solid state can be influenced by the nature of the substituent on the Group 14 element. cnrs-imn.fr

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a vital technique for the detection and characterization of radical species, which are molecules with one or more unpaired electrons. youtube.comnih.gov While this compound itself is a diamagnetic molecule, EPR spectroscopy becomes essential when studying its radical ions or radical species formed in reactions. For example, sulfur-nitrogen compounds can form stable radical anions. nih.gov

The EPR spectrum of a radical provides key information through its g-values and hyperfine coupling constants. youtube.com For sulfur-based radicals, the g-tensor is particularly informative. Thiyl radicals typically have g-values around 2.002, while disulfide radical anions exhibit a more anisotropic g-tensor with principal values such as g₁ = 2.023, g₂ = 2.015, and g₃ = 2.002. nsf.gov The sulfur dioxide anion radical (SO₂⁻˙) shows a rhombic spectrum with g-values of gₓ=2.0089, gᵧ=2.0052, and g₂=2.0017. youtube.com

In the context of this compound, it is a known precursor for synthesizing other sulfur-nitrogen heterocycles. bethunecollege.ac.in One such derivative, researchgate.netnih.govnsf.govThiadiazolo[3,4-c] researchgate.netnih.govnsf.govthiadiazolidyl, was found to form a long-lived radical anion whose structure and electronic properties were characterized by EPR spectroscopy. nih.gov The analysis of the spectrum, including hyperfine couplings to ¹⁴N nuclei, is critical for mapping the spin density distribution and understanding the electronic structure of the radical. bethunecollege.ac.in

Electronic Absorption Spectroscopy (UV-Vis-NIR)

Electronic absorption spectroscopy probes the electronic transitions within a molecule. uomustansiriyah.edu.iq Molecules containing multiple bonds, known as chromophores, absorb light in the ultraviolet (UV) and visible regions, promoting electrons from lower energy orbitals to higher energy anti-bonding orbitals. libretexts.orgnih.gov The N=S=N core of this compound is a chromophore.

The expected electronic transitions for this system include π → π* and n → π* (non-bonding to anti-bonding pi) transitions. uomustansiriyah.edu.iq These transitions give rise to absorption bands in the UV-Vis spectrum. The position (λₘₐₓ) and intensity (molar absorptivity, ε) of these bands are sensitive to the molecular structure and environment. libretexts.org

Attaching trimethylsilyl groups, which act as auxochromes, can modify the wavelength and intensity of the absorption bands of the N=S=N chromophore. nih.gov Furthermore, the polarity of the solvent can influence the energy of the electronic states, leading to shifts in the absorption maxima (solvatochromism). slideshare.netnih.gov When this compound acts as a ligand to form metal complexes, the coordination to a metal center significantly perturbs the electronic structure. This results in new absorption bands, including ligand-to-metal or metal-to-ligand charge-transfer (CT) bands, which can provide insight into the nature of the metal-ligand bonding. researchgate.netresearchgate.net

SQUID Magnetometry for Magnetic Properties of Complexes

A Superconducting Quantum Interference Device (SQUID) magnetometer is an exceptionally sensitive instrument used to measure the magnetic properties of a material as a function of temperature and applied magnetic field. cnrs-imn.fruni-goettingen.de This technique is paramount for characterizing the magnetic behavior of coordination complexes derived from this compound, especially when paramagnetic metal ions are involved. aip.org

When a ligand like this compound or its derivatives coordinates to a paramagnetic metal center (e.g., 3d transition metals like Fe(II) or Co(II), or 4f lanthanides like Dy(III)), the resulting complex will exhibit magnetic properties. acs.org SQUID magnetometry can be used to determine these properties:

Magnetic Susceptibility (χ): Temperature-dependent measurements of magnetic susceptibility provide the effective magnetic moment (µₑₒₒ) of the complex, which helps to confirm the oxidation state and spin state of the metal ion(s). cnrs-imn.fraip.org

Magnetic Coupling: In multinuclear complexes containing two or more metal centers, SQUID data can reveal the nature and strength of the magnetic interaction (ferromagnetic or antiferromagnetic) between the metal ions.

Single-Molecule Magnet (SMM) Behavior: For certain complexes, particularly with anisotropic metal ions like Dy(III), SQUID magnetometry can detect slow relaxation of magnetization, a defining characteristic of SMMs. acs.org

The technique involves measuring the sample's magnetization in both zero-field-cooled (ZFC) and field-cooled (FC) conditions and measuring magnetization versus applied field (hysteresis loops). uni-goettingen.de This provides a complete picture of the static and dynamic magnetic properties of the material.

Applications and Future Research Directions in Bis Trimethylsilyl Sulfur Diimide Chemistry

Precursor Role in the Synthesis of Sulfur-Nitrogen Compounds and Chains

A primary application of bis(trimethylsilyl)sulfur diimide is its role as a synthon for the construction of more complex sulfur-nitrogen (S-N) systems. The compound provides a pre-formed N=S=N unit, which can be transferred to other molecules through the elimination of volatile and inert hexamethyldisiloxane (B120664) or trimethylsilyl (B98337) halides. This method is particularly effective for creating novel S-N heterocycles and chains.

A key advantage is the ability to react S(NSiMe₃)₂ with compounds containing acidic protons or reactive halides. For instance, it serves as a reagent in the synthesis of various sulfur nitrides. wikipedia.org Research has demonstrated its reaction with different metalated amines to produce versatile, novel multidentate ligand systems that feature enhanced complexation properties. nih.gov This reactivity allows for the systematic construction of S-N chains and rings, which are of fundamental interest for their unique electronic structures and properties.

Table 1: Examples of S-N Compounds Synthesized from this compound

| Reactant | Product Type | Reference |

|---|---|---|

| Metalated Amines | Multidentate S-N Ligands | nih.gov |

Utility in Organometallic Synthesis for Heteroatom Incorporation

In the field of organometallic chemistry, this compound is valued for its ability to introduce the sulfur diimide moiety into metal coordination spheres. The trimethylsilyl groups play a crucial role; they are excellent leaving groups, facilitating the reaction, and their electron-withdrawing nature reduces the electron density at the sulfur-nitrogen core. This electronic tuning makes the N=S=N unit a better acceptor, favoring coordination to electron-deficient metal centers.

For example, the compound readily forms adducts with metal hydride complexes. The reaction with lithiated amines, such as trimethylethylenediamine (TrMEDA), followed by treatment with a metal salt like manganese(II) bromide, results in the incorporation of a complex, polydentate S-N ligand around the metal center. This strategy provides a direct route to metallacycles containing the S-N unit, which are otherwise difficult to synthesize.

Development of Novel Ligands for Catalytic Applications

The development of new ligand frameworks is critical for advancing catalysis, and this compound has emerged as a useful precursor in this area. cymitquimica.com By reacting it with multifunctional molecules, chemists can design complex polydentate ligands with precisely tailored steric and electronic properties. nih.gov

A notable example is the one-pot synthesis of a tetradentate ligand by reacting lithiated trimethylethylenediamine (TrMEDA) with this compound. The resulting ligand architecture combines nitrogen donors from the original diamine with the sulfur and nitrogen atoms of the diimide moiety. Such ligands are of significant interest for catalytic applications because they can stabilize various metal oxidation states and provide a flexible coordination environment, which is often a requirement for efficient catalytic cycles. The modularity of this synthetic approach allows for the creation of a library of related ligands for screening in various catalytic processes.

Exploration as Precursors for Advanced Materials (e.g., Solid-State Materials)

There is growing interest in using this compound as a precursor for advanced materials. cymitquimica.com The general utility of organosilicon compounds as precursors to ceramics and other solid-state materials is well-established. Analogous compounds, such as bis(trimethylsilyl)phosphide, have shown potential as precursors for novel solid-state materials. nih.gov

While direct applications in solid-state synthesis are still emerging, the related compound bis(trimethylsilyl) sulfide (B99878) ((Me₃Si)₂S) is widely used as a soluble and reactive source of sulfur for the synthesis of metal sulfide quantum dots. nanoge.org This precedent suggests that this compound could similarly serve as a single-source precursor for nitrogen-doped sulfur materials or complex metal sulfidimides with interesting electronic or optical properties. The facile elimination of the TMS groups at elevated temperatures makes it a candidate for chemical vapor deposition (CVD) or solution-based routes to thin films and nanoparticles.

Unexplored Reactivity and Derivatization Opportunities in Chalcogen-Nitrogen Chemistry

Despite its utility, the full reactive potential of this compound remains to be explored, particularly within the broader context of chalcogen-nitrogen chemistry. mdpi.commdpi.com The sulfur diimide core is electrophilic and can undergo reactions with a variety of nucleophiles. wikipedia.org For example, organolithium reagents are known to attack the sulfur atom of related sulfur diimides. wikipedia.org Applying this reactivity to S(NSiMe₃)₂ could provide access to a wide range of new mono- and di-substituted sulfur diimide derivatives.

Furthermore, the Si-N bonds themselves represent reactive sites for derivatization. Partial hydrolysis or alcoholysis could potentially yield N,N'-disubstituted sulfur diimides with different functional groups, expanding the range of available synthons. The intermediate strength of the sulfur-nitrogen bond, which can be tuned by substituents, offers opportunities for designing new reagents for group transfer reactions. mdpi.com Future research will likely focus on exploiting these fundamental reactivity patterns to create novel heterocyclic systems, polymers, and materials with unique properties derived from the inherent nature of the chalcogen-nitrogen bond.

Q & A

Q. What are the common synthetic routes for preparing bis(trimethylsilyl)sulfur diimide, and how can reaction yields be optimized?

this compound is typically synthesized via reactions involving sulfur diimides and silylating agents. For example, highlights the synthesis of monosubstituted sulfur diimides (e.g., tert-butyl and trimethylsilyl derivatives) through controlled substitution reactions. To improve yields, avoid halogen-containing reagents (e.g., chlorophosphanes), as they may trigger redox side reactions (e.g., Li/Cl exchange) . Instead, use carbolithiated phosphanes or Grignard reagents (e.g., RMgX) under inert conditions at low temperatures (-24 °C) to stabilize intermediates and achieve high-purity crystalline products (63–98% yields) .

Q. How can this compound be characterized structurally, and what challenges arise during crystallography?

X-ray diffraction is the gold standard for structural elucidation. However, steric hindrance from bulky trimethylsilyl groups can complicate crystal packing. notes that nitrogen atoms coordinating lithium may preferentially bear tert-butyl groups to minimize steric strain, while silyl groups occupy less hindered positions. For accurate analysis, crystallize products in non-polar solvents (e.g., n-hexane) and store solutions at -24 °C to promote slow crystal growth .

Advanced Research Questions

Q. What electronic and steric effects influence the coordination chemistry of this compound with transition metals?

The trimethylsilyl groups act as electron-withdrawing substituents, reducing electron density at the sulfur-nitrogen core and favoring coordination to electron-deficient metal centers. demonstrates that this compound forms adducts with CpM(CO)₃H (M = Cr, Mo, W) via a three-electron acyl-chelate ligand. The SOMO (singly occupied molecular orbital) in such complexes localizes on the NSN moiety, as shown by EPR studies, enabling radical formation through reactions with chlorophosphines or phosphonium salts . Steric bulk limits denticity, but flexible ligands (e.g., TrMEDA) can enhance binding through polydentate designs .

Q. How can this compound be utilized in designing polydentate ligands for catalytic applications?

describes a one-pot synthesis of a tetradentate ligand by reacting lithiated trimethylethylenediamine (TrMEDA) with this compound. The resulting ligand combines nitrogen donors from TrMEDA and sulfur/nitrogen moieties from the diimide, enabling coordination to metals like Mn(II) or Sr(II) (e.g., bis[bis(trimethylsilyl)amido]manganese). Such ligands are ideal for catalytic cycles requiring tunable electron density and steric flexibility .

Q. What mechanistic insights explain the role of this compound in radical generation?

outlines a pathway where this compound reacts with phosphonium salts to form P₂N₃E• radicals. The reaction proceeds via a concerted six-membered transition state (analogous to diimide hydrogenation in ), where the sulfur diimide acts as an electron acceptor. Computational studies confirm radical stability through delocalization across the NSN framework, enabling applications in redox-active materials .

Q. How do solvent and temperature conditions affect the regioselectivity of this compound in hydrogen-transfer reactions?

In hydrogenation (e.g., alkyne reductions), this compound facilitates cis-selective additions via a concerted mechanism (Scheme 22, ). Polar aprotic solvents (e.g., diglyme) and elevated temperatures (60–80 °C) favor disproportionation, necessitating excess diimide precursor to suppress over-reduction. For stereochemical control, maintain low temperatures (<0 °C) to stabilize reactive intermediates .

Methodological Considerations

Q. What strategies mitigate synthetic challenges in functionalizing this compound?

- Halogen Avoidance : Replace halogenated reagents with Grignard or organolithium compounds to prevent redox side reactions .

- Steric Management : Use tert-butyl groups on nitrogen to reduce steric clash in coordination complexes .

- Radical Stabilization : Employ triphenylantimony or chlorophosphines to generate and stabilize sulfur-centered radicals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.